molecular formula C11H13NO3 B13773685 3-(2-Ethoxyphenyl)-3-oxopropanamide

3-(2-Ethoxyphenyl)-3-oxopropanamide

Cat. No.: B13773685
M. Wt: 207.23 g/mol
InChI Key: DOTMXPZZRJTMSP-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3-oxopropanamide is an organic compound with a molecular formula of C11H13NO3 This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3-oxopropanamide typically involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amide formation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(2-Ethoxyphenyl)-3-oxopropanoic acid

    Reduction: 3-(2-Ethoxyphenyl)-3-hydroxypropanamide

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

3-(2-Ethoxyphenyl)-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-oxopropanamide
  • 3-(2-Chlorophenyl)-3-oxopropanamide
  • 3-(2-Bromophenyl)-3-oxopropanamide

Uniqueness

3-(2-Ethoxyphenyl)-3-oxopropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-3-oxopropanamide

InChI

InChI=1S/C11H13NO3/c1-2-15-10-6-4-3-5-8(10)9(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

DOTMXPZZRJTMSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)N

Origin of Product

United States

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